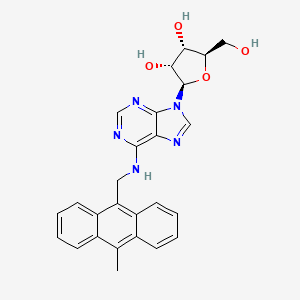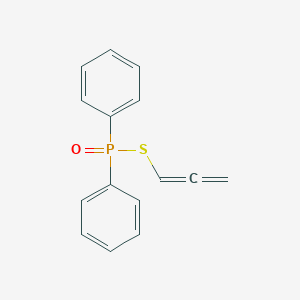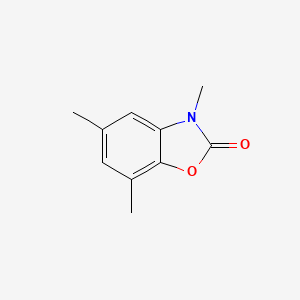
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one: is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3,5,7-trimethyl-2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, benzoxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. Benzoxazole derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzoxazole compounds are used as fluorescent dyes, optical brighteners, and in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the methyl groups.
2-Methylbenzoxazole: A derivative with a single methyl group.
5,6-Dimethylbenzoxazole: A derivative with two methyl groups.
Comparison: 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These methyl groups can affect the compound’s solubility, stability, and interaction with biological targets compared to its less substituted analogs.
Properties
CAS No. |
90859-33-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7(2)9-8(5-6)11(3)10(12)13-9/h4-5H,1-3H3 |
InChI Key |
HXAQDUHCJNADPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


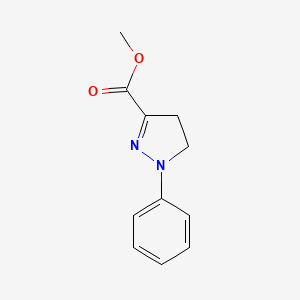
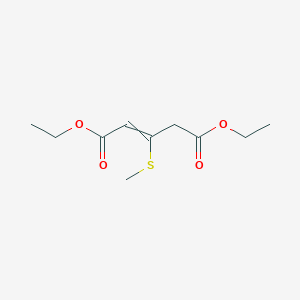
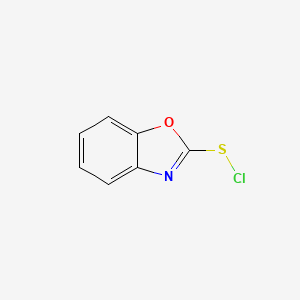
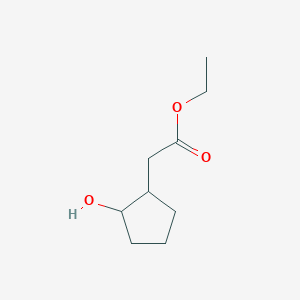

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
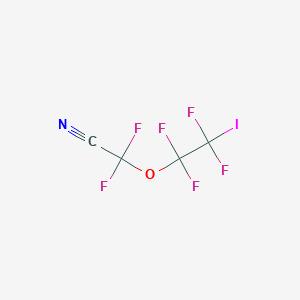
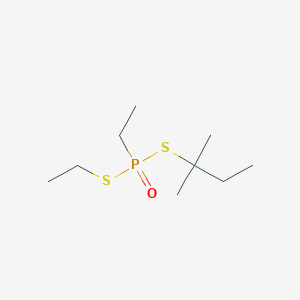
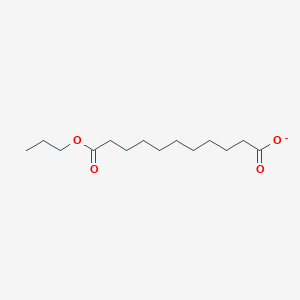
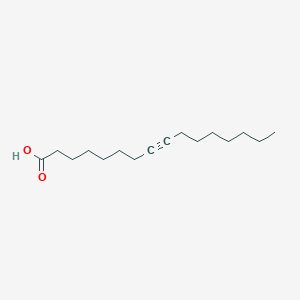
silane](/img/structure/B14350178.png)

